molecular formula C21H19ClN2O B5652216 1-(3-chlorophenyl)-4-(2-naphthoyl)piperazine

1-(3-chlorophenyl)-4-(2-naphthoyl)piperazine

Cat. No. B5652216
M. Wt: 350.8 g/mol
InChI Key: CFZQLDYCPCQKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2-naphthoyl)piperazine (also known as CNPP) is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential applications in scientific research. CNPP is a selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Mechanism of Action

CNPP acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, CNPP activates downstream signaling pathways, such as the adenylate cyclase-cAMP pathway and the phospholipase C pathway. These pathways can modulate the activity of various ion channels and enzymes, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The activation of the serotonin 5-HT1A receptor by CNPP has been shown to have various biochemical and physiological effects. For example, CNPP can modulate the release of neurotransmitters such as serotonin, dopamine, and noradrenaline. CNPP can also modulate the activity of various ion channels, such as potassium channels and calcium channels. Additionally, CNPP can modulate the activity of the HPA axis, leading to changes in the release of cortisol and other stress hormones.

Advantages and Limitations for Lab Experiments

CNPP has several advantages for use in scientific research. It is a selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. CNPP is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, CNPP has some limitations for use in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, CNPP can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CNPP. One area of interest is the role of the serotonin 5-HT1A receptor in the regulation of mood and anxiety disorders. CNPP has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may have potential as a therapeutic agent for these disorders. Another area of interest is the role of the serotonin 5-HT1A receptor in the regulation of pain and inflammation. CNPP has been shown to have analgesic and anti-inflammatory effects in animal models, which suggests that it may have potential as a therapeutic agent for these conditions. Finally, there is interest in developing more selective agonists of the serotonin 5-HT1A receptor, which could improve the specificity and efficacy of these compounds for use in scientific research and therapeutic applications.

Synthesis Methods

CNPP can be synthesized using a variety of methods, including the condensation of 3-chlorobenzaldehyde with 2-naphthylamine followed by the reaction with piperazine. Another method involves the reaction of 3-chlorobenzaldehyde with piperazine followed by the reaction with 2-naphthylamine. The purity and yield of CNPP can be improved by using different purification techniques, such as column chromatography.

Scientific Research Applications

CNPP has been used in numerous scientific studies to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. For example, CNPP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. CNPP has also been used to investigate the role of the serotonin 5-HT1A receptor in the regulation of mood, anxiety, and cognition.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c22-19-6-3-7-20(15-19)23-10-12-24(13-11-23)21(25)18-9-8-16-4-1-2-5-17(16)14-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZQLDYCPCQKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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